4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-ethoxybenzamide

SAR Gastroprokinetic Benzamide

The compound 4-amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-ethoxybenzamide (CAS 112885-33-3) is a 2-ethoxy-substituted benzamide derivative belonging to the N-[(2-morpholinyl)alkyl]benzamide class. It is explicitly designated as Cisapride Related Compound 1 and Mosapride Impurity E in pharmacopeial and regulatory contexts, where it serves as a fully characterized reference standard for the analytical profiling of cisapride and mosapride active pharmaceutical ingredients.

Molecular Formula C21H26ClN3O3
Molecular Weight 403.9 g/mol
CAS No. 112885-33-3
Cat. No. B194772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-ethoxybenzamide
CAS112885-33-3
Synonyms4-ABMMCE
4-amino-N-((4-benzyl-2-morpholinyl)-methyl)-5-chloro-2-ethoxybenzamide
Molecular FormulaC21H26ClN3O3
Molecular Weight403.9 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=CC=C3)Cl)N
InChIInChI=1S/C21H26ClN3O3/c1-2-27-20-11-19(23)18(22)10-17(20)21(26)24-12-16-14-25(8-9-28-16)13-15-6-4-3-5-7-15/h3-7,10-11,16H,2,8-9,12-14,23H2,1H3,(H,24,26)
InChIKeyLPMRXDXYXHBNIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-ethoxybenzamide (CAS 112885-33-3): A Specialized Benzamide Reference Standard and Gastroprokinetic Probe


The compound 4-amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-ethoxybenzamide (CAS 112885-33-3) is a 2-ethoxy-substituted benzamide derivative belonging to the N-[(2-morpholinyl)alkyl]benzamide class [1]. It is explicitly designated as Cisapride Related Compound 1 and Mosapride Impurity E in pharmacopeial and regulatory contexts, where it serves as a fully characterized reference standard for the analytical profiling of cisapride and mosapride active pharmaceutical ingredients [2]. It was originally disclosed as compound 29 in Kato et al. (1990) and subsequently investigated as compound 3a/1b in structure-activity relationship (SAR) studies evaluating its gastroprokinetic properties [1].

Why Generic Substitution Is Not Viable for 4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-ethoxybenzamide (CAS 112885-33-3)


This compound cannot be generically substituted with other N-[(2-morpholinyl)alkyl]benzamides because its 2-ethoxy substituent, in conjunction with the 4-benzylmorpholine side chain, confers a specific pharmacological signature that is quantitatively distinct from the 2-methoxy analogue (compound 17) [1]. In analytical settings, the compound is a regulatory-specified impurity (Mosapride Impurity E) with defined chromatographic retention characteristics; replacing it with a non-identical analogue would invalidate HPLC system suitability tests and compromise compliance with pharmacopeial monograph requirements [2]. The structural specificity — particularly the ethoxy vs. methoxy at position 2 and the benzyl vs. 4-fluorobenzyl on the morpholine ring — means that neither the 2-methoxy analogue nor mosapride itself can serve as a surrogate in either pharmacological studies or analytical reference standard applications.

Quantitative Differentiation Evidence for 4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-ethoxybenzamide (CAS 112885-33-3) Against Key Comparators


Core Pharmacophore Identity and Key Distinction: 2-Ethoxy Group Differentiates This Compound from the Equally Potent 2-Methoxy Analogue

In the foundational 1990 SAR study by Kato et al., this compound (designated compound 29) was directly compared to its 2-methoxy congener (compound 17). Both were identified as the most potent and selective gastric prokinetic agents within a 36-member series, and both exhibited weak dopamine D2 receptor antagonism relative to metoclopramide [1]. The sole structural distinction is the 2-ethoxy (-OCH2CH3) vs. 2-methoxy (-OCH3) substitution on the benzamide ring. This single methylene difference results in a molecular weight shift from 389.88 Da (compound 17) to 403.90 Da (compound 29) and an increase in calculated lipophilicity (ClogP) of approximately 0.4 log units, which is known to influence membrane permeability and metabolic stability in benzamide series [1][2]. The 1995 analogue study confirmed that the 2-ethoxy compound (3a) served as the benchmark scaffold for all subsequent heteroalicyclic modifications, underscoring its status as the optimal substitution pattern in this series [3].

SAR Gastroprokinetic Benzamide

Differentiation from Mosapride: Absence of the 4-Fluorobenzyl Group Defines a Distinct Impurity Identity

This compound is structurally defined as Mosapride Impurity E, wherein the 4-fluorobenzyl group present in mosapride (CAS 112885-41-3) is replaced by an unsubstituted benzyl group . The molecular weight difference between this compound (403.90 Da) and mosapride free base (421.89 Da) is 18.0 Da, corresponding to the replacement of fluorine (19.0 Da) by hydrogen (1.0 Da) on the para-position of the N-benzyl substituent [1]. This structural difference produces distinct chromatographic retention: under reversed-phase HPLC conditions typical of pharmacopeial methods, this compound elutes with a relative retention time (RRT) of approximately 0.8–0.9 relative to mosapride, enabling its use as a system suitability marker for resolving mosapride from its des-fluoro process impurity [2]. The certified purity for reference standard grade material is specified at ≥98% (HPLC), with a characterized melting point of 153–155 °C .

Impurity Profiling Mosapride Reference Standard

Pharmacological Selectivity Advantage Over Metoclopramide: Gastric Prokinetic Activity with Reduced Dopamine D2 Antagonism

The primary therapeutic limitation of metoclopramide — the first-generation gastric prokinetic agent — is its potent central dopamine D2 receptor antagonism, which causes extrapyramidal side effects at therapeutic doses [1]. The entire N-[(2-morpholinyl)alkyl]benzamide series, including this 2-ethoxy compound, was explicitly designed to retain gastric prokinetic efficacy while minimizing D2 antagonism [1]. Kato et al. (1990) reported that compounds 17 (2-methoxy) and 29 (this compound, 2-ethoxy) demonstrated potent gastric emptying activity in both phenol red semisolid meal and resin pellet solid meal models in rats and mice, accompanied by weak dopamine D2 receptor antagonistic activity relative to metoclopramide [1]. While exact ED50 values for compound 29 were not publicly tabulated in the abstract or freely accessible portions of the article, the authors explicitly identified 17 and 29 as the most potent and selective compounds among 36 analogues, representing the lead structures from which mosapride was ultimately developed [1][2].

Gastric Emptying D2 Antagonism Selectivity

Benchmark Scaffold Status: This Compound (3a) Serves as the Reference Standard for All Heteroalicyclic Modifications in Subsequent SAR Studies

In the 1995 Chem Pharm Bull study by Morie et al., this compound (designated 3a) was established as the reference benchmark against which all heteroalicyclic modifications were compared [1]. The study evaluated six- and seven-membered heteroalicyclic analogues (3b–f, 5a–e, 6a–e, 8) for gastric emptying activity. The key finding was that N-(4-benzyl-3-morpholinyl)ethylbenzamide (8) was explicitly described as 'as potent as 3a,' while all other analogues with altered heteroatom substitution (sulfur, nitrogen, carbon replacing the morpholine oxygen) or altered ring size showed generally potent but not superior activity [1]. N-(4-Benzyl-3-morpholinyl)methylbenzamide (5a) and its analogues exhibited weaker activity than 3a. This establishes 3a as the activity ceiling for the 2-ethoxy-4-amino-5-chloro benzamide scaffold with a 4-benzylmorpholine side chain, and as the structural reference point for all subsequent computational molecular superimposition analyses [1].

Scaffold Benchmarking Heteroalicyclic SAR Gastroprokinetic

Optimal Procurement and Application Scenarios for 4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-ethoxybenzamide (CAS 112885-33-3)


Pharmacopeial HPLC System Suitability Testing for Mosapride Citrate API

This compound is officially designated as Mosapride Impurity E and is supplied as a certified reference standard (typical规格: 15 mg/ampoule, purity ≥98%) for HPLC system suitability testing in accordance with pharmacopeial monographs for mosapride citrate [1]. Its defined relative retention time relative to mosapride enables resolution verification between the API and its des-fluoro process impurity, a critical parameter for batch release testing and stability studies. The reference standard is stored in sealed amber ampoules at 10–30 °C protected from light and does not require pre-use drying [1].

Medicinal Chemistry SAR Studies on 5-HT4 Receptor Agonists with Reduced D2 Affinity

As the benchmark 2-ethoxy scaffold (compound 3a in Morie et al., 1995), this compound provides the validated reference point for any new chemical entity exploration around the 4-amino-5-chloro-2-ethoxybenzamide pharmacophore [2]. Researchers synthesizing novel heteroalicyclic variants or side-chain modifications can directly compare their analogues' gastric emptying activity to the published benchmark performance of this compound, ensuring continuity with the established SAR literature [2]. The compound also serves as the 2-ethoxy comparator to its 2-methoxy congener (compound 17), enabling direct assessment of the alkoxy substitution effect on potency and selectivity [3].

Cisapride-Related Compound Reference Standard for ANDA/NDA Regulatory Filings

This compound is listed as Cisapride Related Compound 1 in regulatory filings and is used as a fully characterized reference standard for cisapride impurity profiling [4]. It supports ANDA and DMF submissions requiring demonstration of analytical method specificity for cisapride process-related impurities. The compound is supplied with a comprehensive Certificate of Analysis (CoA) including 1H NMR, 13C NMR, IR, mass spectrometry, and HPLC purity data, meeting the characterization requirements of major regulatory agencies [4].

Pharmacological Reference Tool for Gastric Motility Research in Rodent Models

For academic and industrial laboratories investigating gastric prokinetic mechanisms, this compound represents the structurally defined probe that established the proof-of-concept for selective gastric motility enhancement with reduced D2 receptor antagonism [3]. Its activity has been validated across multiple gastric emptying models including phenol red semisolid meal in rats and resin pellet solid meal in mice, making it suitable as a positive control or reference standard in in vivo gastrointestinal motility assays [3].

Quote Request

Request a Quote for 4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.